Sodium (2-(2-(4-nitrophenoxy)ethoxy)ethyl) phosphonate
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Overview
Description
Sodium (2-(2-(4-nitrophenoxy)ethoxy)ethyl) phosphonate is a chemical compound known for its unique structure and properties. It is characterized by the presence of a nitrophenoxy group, an ethoxyethyl chain, and a phosphonate group. This compound is used in various scientific and industrial applications due to its reactivity and functional groups.
Preparation Methods
The synthesis of Sodium (2-(2-(4-nitrophenoxy)ethoxy)ethyl) phosphonate typically involves a multi-step process. One common method includes the reaction of 4-nitrophenol with ethylene oxide to form 2-(4-nitrophenoxy)ethanol. This intermediate is then reacted with ethylene oxide again to produce 2-(2-(4-nitrophenoxy)ethoxy)ethanol. Finally, the phosphonation of this compound with phosphorus trichloride and subsequent neutralization with sodium hydroxide yields this compound .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Sodium (2-(2-(4-nitrophenoxy)ethoxy)ethyl) phosphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ethoxyethyl chain can participate in nucleophilic substitution reactions.
Hydrolysis: The phosphonate group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium (2-(2-(4-nitrophenoxy)ethoxy)ethyl) phosphonate is utilized in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: It is used in studies involving enzyme inhibition and protein interactions due to its phosphonate group.
Medicine: Research explores its potential as a drug candidate for targeting specific enzymes or pathways.
Industry: It is employed in the production of specialty chemicals and as an additive in certain formulations.
Mechanism of Action
The mechanism of action of Sodium (2-(2-(4-nitrophenoxy)ethoxy)ethyl) phosphonate involves its interaction with molecular targets through its functional groups. The phosphonate group can mimic phosphate groups, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, making it a valuable tool in research and potential therapeutic applications .
Comparison with Similar Compounds
Sodium (2-(2-(4-nitrophenoxy)ethoxy)ethyl) phosphonate can be compared with similar compounds such as:
Sodium (2-(2-(4-chlorophenoxy)ethoxy)ethyl) phosphonate: Similar structure but with a chlorophenoxy group instead of a nitrophenoxy group.
Sodium (2-(2-(4-methylphenoxy)ethoxy)ethyl) phosphonate: Contains a methylphenoxy group, leading to different reactivity and applications.
The uniqueness of this compound lies in its nitrophenoxy group, which imparts distinct electronic and steric properties, influencing its reactivity and interactions in various applications .
Properties
CAS No. |
83929-27-5 |
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Molecular Formula |
C10H12NNa2O7P |
Molecular Weight |
335.16 g/mol |
IUPAC Name |
disodium;2-[2-(4-nitrophenoxy)ethoxy]ethyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C10H14NO7P.2Na/c12-11(13)9-1-3-10(4-2-9)18-6-5-17-7-8-19(14,15)16;;/h1-4H,5-8H2,(H2,14,15,16);;/q;2*+1/p-2 |
InChI Key |
UFVBZWNHJGABMV-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCOCCP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
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